molecular formula C11H13BrO2 B3109484 4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene CAS No. 173406-57-0

4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene

Cat. No.: B3109484
CAS No.: 173406-57-0
M. Wt: 257.12 g/mol
InChI Key: NUAYJFQTVXIVFB-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene is a substituted aromatic compound featuring a bromine atom at the para position, a methoxy group at the ortho position, and a cyclopropylmethoxy substituent. For instance, the cyclopropylmethoxy group could be introduced via alkylation of a phenolic intermediate using cyclopropylmethyl bromide under basic conditions.

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-13-10-5-4-9(12)6-11(10)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAYJFQTVXIVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241871
Record name 4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173406-57-0
Record name 4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173406-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(cyclopropylmethoxy)-1-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the cyclopropyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 2-(cyclopropylmethoxy)-1-methoxybenzene derivatives.

    Oxidation: Formation of 4-bromo-2-(cyclopropylmethoxy)benzaldehyde or 4-bromo-2-(cyclopropylmethoxy)benzoic acid.

    Reduction: Formation of 2-(cyclopropylmethoxy)-1-methoxybenzene or cyclopropylmethoxybenzene.

Scientific Research Applications

4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 4-bromo-2-(cyclopopropylmethoxy)-1-methoxybenzene with structurally related derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference IDs
4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene Br, OCH₃, OCH₂(C₃H₅) C₁₁H₁₃BrO₂ 265.13 (calc) Balanced electronic effects; intermediate potential N/A (hypothetical)
4-Bromo-1-isopropyl-2-methoxybenzene Br, OCH₃, C₃H₇ C₁₀H₁₃BrO 229.11 Hydrophobic isopropyl group; lower polarity
2-Bromo-4'-methoxyacetophenone Br, OCH₃, COCH₃ C₉H₉BrO₂ 243.07 Ketone functionality; reactive toward nucleophiles
4-Bromo-2-chloro-1-methoxybenzene Br, Cl, OCH₃ C₇H₆BrClO 221.48 Dual halogen substitution; high electrophilicity
4-Bromo-2-(bromomethyl)-1-methoxybenzene Br, OCH₃, CH₂Br C₈H₈Br₂O 279.96 Bromomethyl group for cross-coupling reactions
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene Br, Cl, OCH₂(C₃H₅) C₁₁H₁₂BrClO 275.57 Combines cyclopropylmethoxy with halogen and bromomethyl
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene Br, OCH₃, OCH₂(C₄H₇) C₁₂H₁₅BrO₂ 279.15 Larger cyclobutyl ring; increased steric hindrance

Reactivity and Functional Group Influence

  • Halogen vs. Alkoxy Substitution : The presence of bromine (electron-withdrawing) in all compounds enhances electrophilic aromatic substitution (EAS) reactivity. However, compounds with additional electron-donating groups (e.g., 4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene) exhibit moderated reactivity compared to halogen-only analogs like 4-bromo-2-chloro-1-methoxybenzene .
  • Cyclopropylmethoxy vs.
  • Bromomethyl Functionalization : Derivatives like 4-bromo-2-(bromomethyl)-1-methoxybenzene () serve as alkylating agents or Suzuki coupling precursors, unlike the parent compound.

Biological Activity

4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene, with the chemical formula C10H11BrOC_{10}H_{11}BrO and CAS number 173406-57-0, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Physical Properties

PropertyValue
Molecular Weight229.10 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act on various pathways, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation in prostate cancer models .
  • Neuroprotective Effects : Research suggests that compounds with methoxy substitutions can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .
  • Anti-inflammatory Properties : Some studies indicate that the compound may possess anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .

Comparative Analysis

To understand the biological activity better, it is useful to compare 4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene with related compounds:

Compound NameBiological ActivityReference
4-Bromo-2-cyclopropyl-1-methoxybenzenePotential anticancer activity
4-Methoxybenzyl-cyclopropylmethylExhibits neuroprotective effects
2-(4-bromo-3-methoxyphenyl)-4,4-dimethyl-1,3-oxazoleAnti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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